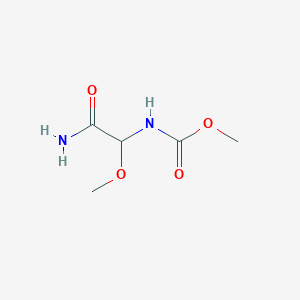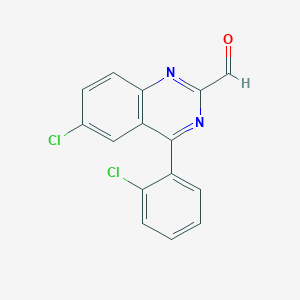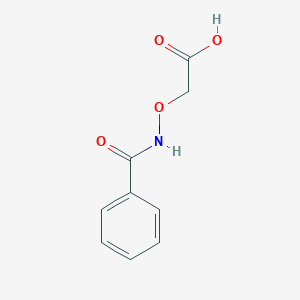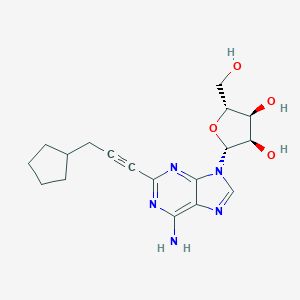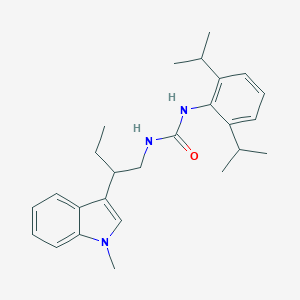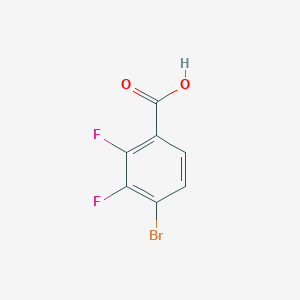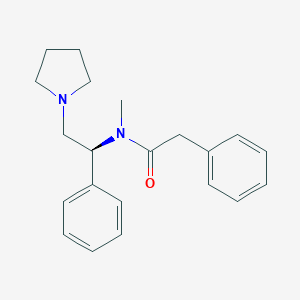
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide, also known by its chemical identifier CAS No.
Méthodes De Préparation
The synthesis of N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide involves several steps, typically starting with the preparation of the core structure followed by various functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods for this compound are designed to be scalable and cost-effective, often involving continuous flow processes and advanced purification techniques .
Analyse Des Réactions Chimiques
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties .
Applications De Recherche Scientifique
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors. Industrial applications of this compound include its use as a precursor for the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of this compound .
Comparaison Avec Des Composés Similaires
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide is often compared with other similar compounds, such as its homologs, analogues, and isomers. These comparisons highlight the unique properties of this compound, such as its higher stability, greater reactivity, or enhanced biological activity. Similar compounds include those with closely related structures but differing in specific functional groups or stereochemistry .
Propriétés
Numéro CAS |
157947-87-0 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1 |
Clé InChI |
OVZWUDZIAAHNFG-HXUWFJFHSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES isomérique |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Synonymes |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



